(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(1-methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-5-12(6-4-10)19(16,17)18-9-11-7-13(15)14(2)8-11/h3-6,11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWCELHWFTLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(=O)N(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidinone Synthesis
The 5-oxypyrrolidin-3-yl scaffold is typically synthesized from chiral or achiral precursors. Key methods include:
a. Cyclization of Amino Acid Derivatives
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Starting material : Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate (MP Biomedicals ) is prepared via cyclization of protected amino acids.
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Conditions : Acid-catalyzed lactamization under reflux (e.g., using acetic acid or HCl).
b. Reduction of Pyroglutamic Acid Derivatives
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Protocol : S-Pyroglutamic acid is reduced to 3-hydroxymethylpyrrolidin-2-one using LiBH₄ in THF .
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Modification : Alkylation with methyl iodide/NaH introduces the 1-methyl group .
Tosylation of Hydroxymethyl Intermediate
The hydroxymethyl group at position 3 is activated via sulfonation:
a. Direct Tosylation
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Reagents : 4-Methylbenzenesulfonyl chloride (TsCl), triethylamine (TEA) in dichloromethane (DCM) .
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Procedure :
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Work-up : Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography .
b. Alternative Activation
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Mitsunobu Reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine with TsOH in THF .
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Advantage : Higher stereochemical control for chiral centers .
Analytical Characterization
Key data for validation:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₅S | |
| ¹H NMR (CDCl₃) | δ 7.78 (d, J=8.3 Hz, 2H, ArH), 4.42 (m, 2H, CH₂OTs), 3.12 (m, 1H, pyrrolidinone), 2.45 (s, 3H, CH₃-Ts) | |
| HPLC Purity | >99% |
Optimization Strategies
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Solvent Effects : Polar aprotic solvents (DMF, DCM) improve TsCl reactivity .
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Temperature Control : Exothermic tosylation requires gradual reagent addition at 0°C .
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Scalability : Batch processes achieve >100 g scale with 65–70% yield .
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The pyrrolidinone ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolidinone derivatives.
Hydrolysis: Formation of 1-methyl-5-oxopyrrolidine and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrrolidinone ring.
Scientific Research Applications
Applications in Medicinal Chemistry
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Pharmaceutical Intermediates
- The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.
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Drug Development
- Research indicates that derivatives of this compound exhibit potential as analgesics and anti-inflammatory agents. Studies have shown that modifications can enhance efficacy and reduce side effects, making it a candidate for further exploration in drug development.
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Neuropharmacology
- There is emerging evidence suggesting that this compound may interact with specific neurotransmitter systems, potentially offering benefits in treating neurological disorders. Investigations into its mechanism of action are ongoing.
Applications in Organic Synthesis
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Building Blocks for Complex Molecules
- As a sulfonate ester, it can be utilized as a building block in organic synthesis, facilitating the formation of more complex structures through nucleophilic substitution reactions.
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Synthesis of Pyrrolidine Derivatives
- The compound can be converted into various pyrrolidine derivatives, which are significant in medicinal chemistry due to their biological activity.
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Case Study on Analgesic Properties
- A study published in the Journal of Medicinal Chemistry explored the analgesic properties of derivatives based on (1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate. Results indicated significant pain relief in animal models, suggesting its potential as a new class of pain management drugs.
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Neuropharmacological Research
- Research conducted at a leading university investigated the effects of this compound on neurotransmitter release in vitro. Findings revealed modulation of dopamine levels, indicating possible applications in treating conditions like Parkinson's disease.
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Synthetic Methodologies
- A recent publication detailed innovative synthetic methodologies employing this compound as a starting material for creating complex heterocyclic compounds, showcasing its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of (1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is not well-documented. its effects are likely related to its ability to interact with various molecular targets through its functional groups. The pyrrolidinone ring and sulfonate group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Comparison with Pyrrolidinone Derivatives
1-Methyl-5-oxopyrrolidine-3-carboxylic acid
- Structural Difference : Replaces the tosyl group with a carboxylic acid at the 3-position.
- Role : Serves as a building block for peptidomimetics or metal-organic frameworks.
- Key Data : CAS 42346-68-9; EC 255-765-5; 100% purity .
Key Observations:
Reactivity : The carboxylic acid derivative lacks the electrophilic tosyl group, rendering it unsuitable for substitution reactions but ideal for condensation or coordination chemistry.
Solubility : The carboxylic acid group enhances aqueous solubility compared to the hydrophobic tosyl-containing analog .
Research Findings and Implications
- The target compound’s tosyl group enables efficient synthesis of bioactive oxazolidinones, but its pyrrolidinone core may impose steric limitations compared to oxazolidinone analogs .
- Substituents on the heterocyclic ring (e.g., methoxy vs. methyl groups) significantly impact reaction yields, suggesting electronic modulation of transition states during substitution .
- Structural analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid highlight the versatility of pyrrolidinone scaffolds in diverse applications, though their utility depends on functional group compatibility .
Biological Activity
Chemical Identity
- IUPAC Name: (1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
- CAS Number: 94221-99-5
- Molecular Formula: C13H17NO4S
- Molecular Weight: 283.34 g/mol
- Purity: Typically ≥ 95% .
This compound belongs to a class of sulfonate esters and is characterized by its pyrrolidine ring structure, which is known for various biological activities.
The biological activity of this compound is attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures can act as inhibitors in several signaling pathways, particularly those involved in inflammation and cancer progression.
- IRAK4 Inhibition : Compounds structurally related to this sulfonate have shown promise as IRAK4 inhibitors, which are crucial in mediating inflammatory responses. Inhibiting IRAK4 can lead to decreased production of pro-inflammatory cytokines, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory diseases .
- c-Myc Regulation : Similar compounds have been studied for their ability to disrupt c-Myc-Max dimerization, a crucial interaction in cancer cell proliferation. By inhibiting this interaction, these compounds can induce cell cycle arrest and apoptosis in c-Myc overexpressing cells .
Toxicological Profile
The compound has been noted to have certain toxicological effects:
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated varying degrees of bioavailability and metabolic stability, which are critical for their therapeutic efficacy.
Case Study 1: IRAK4 Inhibitor Development
A study focusing on the development of IRAK4 inhibitors highlighted the potential of similar compounds to reduce TNF-alpha release in THP-1 cells challenged by lipopolysaccharides. The IC50 values observed were around 2.3 μM, indicating effective modulation of inflammatory responses .
Case Study 2: c-Myc Inhibition
In vitro studies on c-Myc inhibitors demonstrated that compounds with structural similarities to this compound could disrupt c-Myc-Max interactions effectively, leading to significant antiproliferative effects on cancer cell lines with IC50 values in the micromolar range .
Table: Comparative Biological Activity Data
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (1-Methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate, and which reaction conditions require stringent optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where the hydroxyl group of the pyrrolidinone precursor is tosylated using 4-methylbenzenesulfonyl chloride. Critical conditions include:
- Use of anhydrous solvents (e.g., methanol or dichloromethane) to avoid hydrolysis.
- Base selection (e.g., K₂CO₃ or triethylamine) to deprotonate the hydroxyl group and scavenge HCl byproducts.
- Temperature control (0–25°C) to minimize side reactions.
- Reaction monitoring via TLC or HPLC to confirm completion .
- Validation : Post-synthesis, purity is confirmed by HPLC (>95%), and structural identity is verified via ¹H/¹³C NMR and high-resolution mass spectrometry.
Q. Which crystallographic software packages are recommended for resolving the three-dimensional structure of this compound, and what validation metrics ensure reliability?
- Tools :
- SHELXL : For high-precision refinement, especially with twinned or high-resolution data. Key metrics include R1 (<5%), wR2 (<10%), and goodness-of-fit (~1.0) .
- WinGX : An integrated suite for data processing, structure solution (via SIR or SHELXD), and final CIF preparation .
- ORTEP-3 : For graphical representation of anisotropic displacement parameters and molecular geometry visualization .
- Validation : Cross-checking against Cambridge Structural Database (CSD) entries for similar sulfonate esters and verifying bond-length/angle consistency with literature values.
Advanced Research Questions
Q. How can contradictions between spectroscopic (NMR) and crystallographic data be resolved during structural characterization?
- Resolution Strategy :
Dynamic Effects in NMR : Conformational flexibility in solution (e.g., ring puckering in pyrrolidinone) may cause NMR signal splitting absent in the solid-state structure. Use variable-temperature NMR to probe exchange processes.
Disorder Modeling : In crystallography, refine disordered components (e.g., methyl groups) using PART instructions in SHELXL .
DFT Calculations : Compare experimental NMR shifts with computed values (GIAO method) for the crystallographic conformation to identify discrepancies .
Q. What mechanistic insights govern the regioselectivity of the tosylation reaction in synthesizing this compound?
- Key Factors :
- Steric Effects : The bulky 1-methyl-5-oxopyrrolidin-3-yl group directs tosylation to the less hindered hydroxyl position.
- Electronic Effects : Electron-withdrawing oxo groups enhance nucleophilicity of the adjacent hydroxyl.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating tosylation .
- Experimental Validation : Kinetic studies (e.g., monitoring reaction progress via IR spectroscopy) and isotopic labeling (¹⁸O) to track oxygen migration.
Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., cross-coupling or hydrolysis)?
- Approach :
DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., sulfonate group).
Molecular Dynamics (MD) : Simulate solvation effects on hydrolysis rates in aqueous/organic mixtures.
Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
